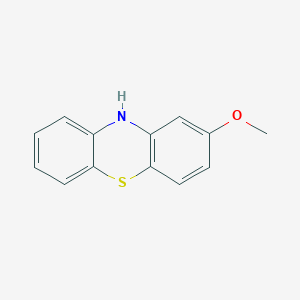

2-Metoxi-fenotiazina

Descripción general

Descripción

La 2-Metoxi-fenotiazina es un compuesto orgánico con la fórmula molecular C₁₃H₁₁NOS y un peso molecular de 229,298 g/mol . Es un derivado de la fenotiazina, caracterizado por la presencia de un grupo metoxi en la segunda posición del anillo de fenotiazina. Este compuesto es conocido por su apariencia sólida de gris pálido a marrón pálido y es ligeramente soluble en solventes como el dimetilsulfóxido y el metanol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antipsychotic Properties

2-Methoxyphenothiazine is primarily recognized for its role as an antipsychotic agent. Its derivatives are extensively used in treating schizophrenia and other psychiatric disorders. Research indicates that the compound interacts with neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychotic symptoms .

Table 1: Antipsychotic Activity of 2-Methoxyphenothiazine Derivatives

| Compound Name | Activity Level | Target Receptor | Reference |

|---|---|---|---|

| 2-Methoxyphenothiazine | Moderate | D2 Dopamine Receptor | |

| 2-Chloro-10-(2-methoxy)phenothiazine | High | D2/D3 Dopamine Receptors |

Antimicrobial Activity

Recent studies suggest that 2-methoxyphenothiazine exhibits antimicrobial properties against various bacterial strains. Its efficacy has been evaluated through in vitro tests, demonstrating significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of 2-Methoxyphenothiazine

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL | |

| Escherichia coli | 12 | 60 µg/mL |

Antioxidant Properties

The compound also exhibits antioxidant activity, which is vital in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in preventing cellular damage .

Synthesis and Derivatives

The synthesis of 2-methoxyphenothiazine can be achieved through various methods, including condensation reactions starting from resorcinol and aniline, followed by methylation and cyclization processes . The development of efficient synthetic routes has facilitated the exploration of its derivatives, which may enhance its pharmacological properties.

Table 3: Synthetic Methods for 2-Methoxyphenothiazine

| Method Description | Yield (%) | Key Steps | Reference |

|---|---|---|---|

| Condensation with Resorcinol and Aniline | 74.2 | Methylation, Cyclization | |

| Reduction with Sodium Dithionite | Variable | Hydroxylation, Acetylation |

Case Study 1: Antipsychotic Efficacy

A clinical study evaluated the effectiveness of a derivative of 2-methoxyphenothiazine in patients diagnosed with schizophrenia. The results indicated a significant reduction in psychotic symptoms compared to placebo controls, highlighting its therapeutic potential.

Case Study 2: Antimicrobial Testing

In a laboratory setting, the antimicrobial effects of 2-methoxyphenothiazine were tested against multiple strains of bacteria. The compound demonstrated substantial antibacterial activity, suggesting its potential use as a natural preservative or therapeutic agent against infections .

Mecanismo De Acción

El mecanismo de acción de la 2-Metoxi-fenotiazina implica su interacción con varios objetivos moleculares:

Receptores de Dopamina: Actúa como antagonista en los receptores de dopamina, lo que es similar a la acción de otros derivados de fenotiazina.

Receptores de Serotonina: También se une a los receptores de serotonina, lo que contribuye a sus efectos farmacológicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la 2-Metoxi-fenotiazina normalmente implica un proceso de varios pasos:

Reacción de Aminación: El resorcinol y la fenilamina se mezclan y se calientan con un catalizador para formar un intermedio.

Reacción de Eterificación: El intermedio se trata con un reactivo de metilación en presencia de un solvente y álcali, lo que lleva a la formación de otro intermedio.

Reacción de Cierre de Anillo: El intermedio final se somete a una reacción de cierre de anillo con azufre y yodo en condiciones de reflujo para producir this compound.

Recristalización: El producto crudo se purifica mediante recristalización para obtener this compound pura.

Métodos de Producción Industrial: Los métodos de producción industrial para la this compound siguen rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-Metoxi-fenotiazina se somete a diversas reacciones químicas, entre ellas:

Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.

N-Alquilación: El átomo de nitrógeno en el anillo de fenotiazina se puede alquilar para formar derivados N-sustituidos.

Reactivos y Condiciones Comunes:

Sustitución: Los agentes halogenantes o los nucleófilos se pueden utilizar para reacciones de sustitución.

N-Alquilación: Los haluros de alquilo o los sulfonatos de alquilo se utilizan para reacciones de N-alquilación.

Productos Principales:

Oxidación: Sulfóxidos y sulfonas.

Sustitución: Varios derivados de fenotiazina sustituidos.

N-Alquilación: Derivados de fenotiazina N-sustituidos.

Comparación Con Compuestos Similares

La 2-Metoxi-fenotiazina se puede comparar con otros derivados de fenotiazina como:

Clorpromazina: Conocida por sus propiedades antipsicóticas, la clorpromazina tiene un átomo de cloro en lugar de un grupo metoxi.

Prometazina: Este compuesto tiene propiedades antihistamínicas y difiere por tener un grupo dimetilamino.

Metotริมปราzine: Similar a la this compound, la metotริมปราzine tiene un grupo metoxi, pero también incluye una cadena lateral dimetilaminopropil.

Singularidad: La this compound es singular debido a su patrón específico de sustitución, lo que confiere propiedades químicas y farmacológicas distintas en comparación con otros derivados de fenotiazina .

Actividad Biológica

2-Methoxyphenothiazine, also known as 2-Methoxy-10H-phenothiazine, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₃H₁₁NOS

- Molecular Weight : 229.298 g/mol

- Melting Point : 185-188 °C

- Boiling Point : 408.1 °C

- Density : 1.2 g/cm³

- LogP : 4.41 (indicating moderate lipophilicity)

2-Methoxyphenothiazine is a phenothiazine derivative, a class of compounds known for their antipsychotic and antiemetic properties. The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors, particularly:

- Dopamine Receptors : Acts as an antagonist at D2 receptors, which is crucial for its antipsychotic effects.

- Serotonin Receptors : Exhibits activity at 5-HT receptors, contributing to its mood-stabilizing properties.

- Histamine Receptors : Interaction with H1 receptors may account for its sedative effects.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of 2-methoxyphenothiazine against various cancer cell lines. The compound has shown selective cytotoxicity towards specific cancer types, with notable results summarized in Table 1.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 3.1 | High selectivity |

| HCT116 (Colorectal) | 3.7 | Moderate activity |

| H460 (Lung) | 4.4 | Significant inhibition |

| HEK293 (Non-cancer) | 5.3 | Low selectivity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a chemotherapeutic agent.

Antioxidant Activity

2-Methoxyphenothiazine has also been investigated for its antioxidant properties. It demonstrated significant free radical scavenging ability in vitro, as evidenced by assays such as DPPH and FRAP. This antioxidant activity may contribute to its protective effects against oxidative stress-related cellular damage.

Case Studies and Research Findings

-

Antiproliferative Study :

A study conducted on various human cancer cell lines revealed that the derivative exhibited strong antiproliferative effects, particularly against breast cancer cells (MCF-7) with an IC50 of 3.1 µM. The study emphasized the role of methoxy groups in enhancing biological activity compared to other derivatives lacking these substituents . -

Antioxidant Mechanism Investigation :

Another research effort highlighted the compound's ability to mitigate oxidative stress in HCT116 cells treated with tert-butyl hydroperoxide (TBHP). The study assessed the formation of oxidative stress markers and concluded that 2-methoxyphenothiazine could reduce oxidative damage effectively . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for 2-methoxyphenothiazine, suggesting good bioavailability when administered systemically .

Propiedades

IUPAC Name |

2-methoxy-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYKFPHPBCTAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170249 | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771-18-2 | |

| Record name | 2-Methoxy-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1771-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.